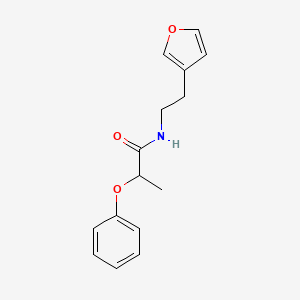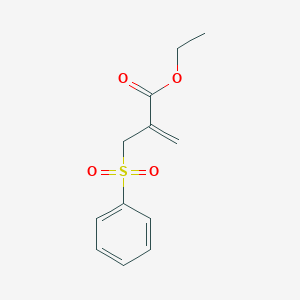
Ethyl 2-((phenylsulfonyl)methyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((phenylsulfonyl)methyl)acrylate is a chemical compound with the molecular formula C12H14O4S . It has a molecular weight of 254.30 g/mol . The IUPAC name for this compound is ethyl 2-(benzenesulfonylmethyl)prop-2-enoate .
Synthesis Analysis
The synthesis of Ethyl 2-((phenylsulfonyl)methyl)acrylate is achieved from ethyl 2-(bromomethyl)acrylate . To a solution of ethyl 2-(bromomethyl)acrylate in dry methanol, sodium phenylsulfinate is added . After refluxing the mixture for 2.5 hours, the mixture is concentrated under reduced pressure. The obtained residue is dissolved in EtOAc and the mixture is washed with water, brine, dried with Na2SO4, filtered and the filtrate is evaporated and purified by chromatography to give the product .
Molecular Structure Analysis
The molecular structure of Ethyl 2-((phenylsulfonyl)methyl)acrylate can be represented by the InChI string: InChI=1S/C12H14O4S/c1-3-16-12(13)10(2)9-17(14,15)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 . The canonical SMILES representation is: CCOC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 .
Physical And Chemical Properties Analysis
Ethyl 2-((phenylsulfonyl)methyl)acrylate has a molecular weight of 254.30 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass and monoisotopic mass are both 254.06128010 g/mol . The topological polar surface area is 68.8 Ų . It has 17 heavy atoms .
Scientific Research Applications
Photocatalytic Synthesis of Esters
Researchers have utilized “Ethyl 2-((phenylsulfonyl)methyl)acrylate” in photocatalytic reactions to synthesize esters. This involves generating highly active peroxide radicals with light irradiation under an oxygen atmosphere .
Synthesis of Polymers
The compound has been used in the free radical polymerization reaction of monomers to synthesize polymers with planned pendant reactive groups .
properties
IUPAC Name |
ethyl 2-(benzenesulfonylmethyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-3-16-12(13)10(2)9-17(14,15)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHGVOCQEKWURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((phenylsulfonyl)methyl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2991829.png)
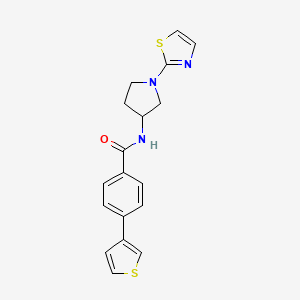
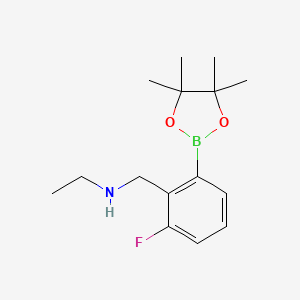

![9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2991836.png)

![Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2991840.png)
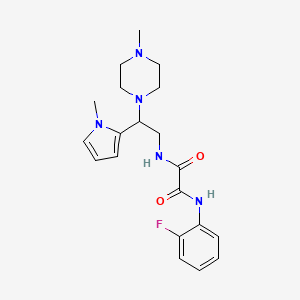
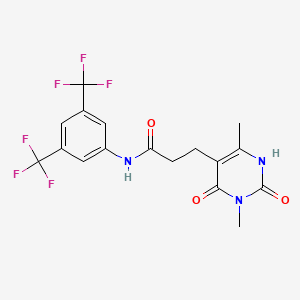
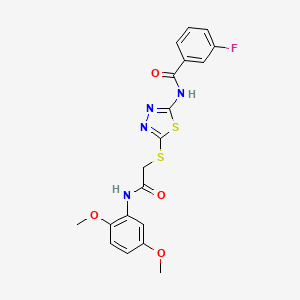
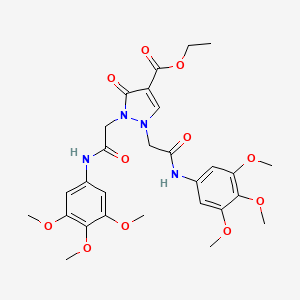
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991849.png)
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2991850.png)
